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Compound of Interest

Compound Name: Hexaphenyldistannane

Cat. No.: B091783 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Hexaphenyldistannane, a key organotin compound. The following sections detail its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering

valuable insights for researchers in various scientific fields.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of

Hexaphenyldistannane in solution. The key nuclei for analysis are ¹H, ¹³C, and ¹¹⁹Sn.

¹H NMR Data
The ¹H NMR spectrum of Hexaphenyldistannane is characterized by signals corresponding to

the phenyl protons. Due to the complex coupling patterns and potential for overlapping signals,

the spectrum typically appears as a multiplet in the aromatic region.

Table 1: ¹H NMR Spectroscopic Data for Hexaphenyldistannane

Chemical Shift (δ) ppm Multiplicity Assignment

~7.2 - 7.6 Multiplet Phenyl protons (C₆H₅)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b091783?utm_src=pdf-interest
https://www.benchchem.com/product/b091783?utm_src=pdf-body
https://www.benchchem.com/product/b091783?utm_src=pdf-body
https://www.benchchem.com/product/b091783?utm_src=pdf-body
https://www.benchchem.com/product/b091783?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091783?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: The exact chemical shift and multiplicity can vary depending on the solvent and the

spectrometer's field strength.

¹³C NMR Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For

Hexaphenyldistannane, distinct signals are expected for the different carbon atoms of the

phenyl rings.

Table 2: ¹³C NMR Spectroscopic Data for Hexaphenyldistannane

Chemical Shift (δ) ppm Assignment

~128 - 138 Phenyl carbons (C₆H₅)

Note: The spectrum will show multiple signals in this range corresponding to the ipso, ortho,

meta, and para carbons of the phenyl groups. The exact chemical shifts are influenced by the

tin atoms and the solvent.

¹¹⁹Sn NMR Data
¹¹⁹Sn NMR is a crucial technique for directly probing the tin environment. The chemical shift is

highly sensitive to the coordination number and the nature of the substituents on the tin atom.

For hexa-substituted distannanes, the chemical shift provides valuable structural information.

Table 3: ¹¹⁹Sn NMR Spectroscopic Data for Hexaphenyldistannane

Chemical Shift (δ) ppm

-80 to -120

Note: This is a typical range for hexaorganodistannanes. The exact value can be influenced by

the solvent and concentration.

Infrared (IR) Spectroscopy
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Infrared spectroscopy is used to identify the functional groups present in a molecule by

observing its vibrational modes. The IR spectrum of Hexaphenyldistannane is dominated by

the vibrations of the phenyl groups.

Table 4: Key IR Absorption Bands for Hexaphenyldistannane

Wavenumber (cm⁻¹) Vibration

~3050 Aromatic C-H stretch

~1580, ~1480, ~1430 Aromatic C=C ring stretching

~730, ~695 Aromatic C-H out-of-plane bending

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For Hexaphenyldistannane, the mass spectrum shows the molecular ion peak

and characteristic fragments resulting from the cleavage of the Sn-Sn and Sn-C bonds.

Table 5: Major Fragments in the Mass Spectrum of Hexaphenyldistannane

m/z Fragment

702 [Sn₂(C₆H₅)₆]⁺ (Molecular Ion)

351 [Sn(C₆H₅)₃]⁺

274 [Sn(C₆H₅)₂]⁺

197 [Sn(C₆H₅)]⁺

120 [Sn]⁺

77 [C₆H₅]⁺

Note: The m/z values are based on the most abundant isotopes of tin and carbon.

Experimental Protocols
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Detailed experimental procedures are crucial for obtaining high-quality spectroscopic data. The

following are generalized protocols for the spectroscopic analysis of Hexaphenyldistannane.

NMR Spectroscopy
Sample Preparation: A solution of Hexaphenyldistannane is prepared by dissolving an

appropriate amount of the solid compound in a deuterated solvent (e.g., CDCl₃, C₆D₆). The

concentration typically ranges from 5-20 mg/mL for ¹H and ¹³C NMR, and may be higher for

¹¹⁹Sn NMR.

Instrumentation: A high-field NMR spectrometer is used.

Data Acquisition:

¹H NMR: A standard single-pulse experiment is performed.

¹³C NMR: A proton-decoupled experiment is typically used to simplify the spectrum.

¹¹⁹Sn NMR: A proton-decoupled experiment is performed. Due to the low natural

abundance and lower gyromagnetic ratio of ¹¹⁹Sn, a larger number of scans may be

required to obtain a good signal-to-noise ratio. Tetramethyltin (SnMe₄) is often used as an

external reference.

IR Spectroscopy
Sample Preparation: As Hexaphenyldistannane is a solid, the KBr pellet method or

Attenuated Total Reflectance (ATR) are common techniques.

KBr Pellet: A small amount of the sample is finely ground with dry potassium bromide

(KBr) and pressed into a thin, transparent pellet.

ATR: A small amount of the solid sample is placed directly on the ATR crystal.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A

background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted

from the sample spectrum.
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Mass Spectrometry
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct

insertion probe for solid samples or after separation by gas chromatography (GC-MS) if the

compound is sufficiently volatile and thermally stable.

Ionization Method: Electron Ionization (EI) is a common method for organometallic

compounds.

Instrumentation: A mass spectrometer capable of EI is used, such as a quadrupole or time-

of-flight (TOF) analyzer.

Data Acquisition: The mass spectrum is recorded over a suitable m/z range to include the

molecular ion and expected fragments.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

Hexaphenyldistannane.
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[https://www.benchchem.com/product/b091783#spectroscopic-data-for-
hexaphenyldistannane-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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